N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of dichlorophenyl, difluorophenyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.
Sulfonylation: Addition of the methylsulfonyl group.
Amidation: Formation of the alaninamide backbone.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and subsequently affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide include other halogenated aromatic amides and sulfonylated compounds. Examples include:
- N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)acetamide
- N~2~-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
The uniqueness of N2-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14Cl2F2N2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2F2N2O3S/c1-9(16(23)21-14-6-4-11(19)8-13(14)20)22(26(2,24)25)15-7-10(17)3-5-12(15)18/h3-9H,1-2H3,(H,21,23) |
InChI Key |
QZIPBIFBRIVUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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